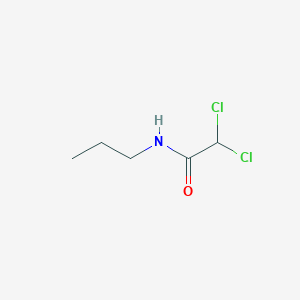

2,2-dichloro-N-propylacetamide

Description

Contextualization within Acetamide (B32628) and Haloacetamide Chemistry

Acetamide (CH₃CONH₂) is an amide derived from acetic acid and serves as a fundamental building block in organic chemistry. wikipedia.orgallen.in Its derivatives are found in numerous applications, including as industrial solvents, plasticizers, and intermediates in the synthesis of pharmaceuticals and pesticides. wikipedia.org The amide linkage is a cornerstone of biochemistry, famously connecting amino acids to form proteins. fiveable.me

Haloacetamides are a subclass of acetamides where one or more hydrogen atoms on the methyl group of the acetyl moiety are replaced by halogen atoms (e.g., chlorine, bromine). wiktionary.org This substitution significantly alters the compound's chemical reactivity. The presence of electron-withdrawing halogens makes the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is a key feature exploited in various applications. For instance, haloacetamides like chloroacetamide and dichloroacetamide are known to react with thiol groups, such as those in cysteine residues of proteins, making them valuable tools in biochemistry for developing targeted covalent inhibitors. acs.org

Furthermore, haloacetamides have been identified as an emerging class of nitrogenous disinfection by-products (N-DBPs) in drinking water. nih.govnih.gov They can form during water treatment processes like chlorination or chloramination when organic matter containing nitrogen reacts with disinfectants. nih.govcore.ac.ukrsc.org Consequently, understanding the formation and properties of specific haloacetamides is also crucial from an environmental and public health perspective.

Overview of Structural Significance and Chemical Space

The structure of 2,2-dichloro-N-propylacetamide is defined by three key components: the N-propyl group, the amide linkage, and the dichlorinated α-carbon.

N-propyl group: This alkyl chain increases the molecule's lipophilicity compared to a simple acetamide. This property influences its solubility, generally making it more soluble in organic solvents and less so in water. ontosight.aiontosight.ai The size and shape of the N-alkyl group can also introduce steric effects that modulate the reactivity of the amide. fiveable.me

Amide Linkage: The C-N bond in the amide group has partial double bond character, leading to a planar geometry. This linkage allows for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a donor. fiveable.me

Dichloroacetyl Group: The two chlorine atoms are strongly electron-withdrawing, which significantly increases the electrophilicity of the α-carbon. This makes the compound a reactive alkylating agent, a property central to its potential applications in covalent modification chemistry. acs.org

"Chemical space" refers to the vast, multi-dimensional domain of all possible molecules. mdpi.com Visualizing and exploring this space helps in designing new compounds and understanding structure-property relationships. mdpi.com this compound occupies a specific region within the chemical space of haloacetamides, differentiated by the nature of both its halogen substitution and its N-alkyl group. By systematically modifying these groups, a wide range of reactivity and physical properties can be achieved. acs.org

The following interactive table details the calculated and known properties of this compound and related compounds to illustrate their position in chemical space.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Halogen Substitution | N-Alkyl Group | Key Feature |

| This compound | C₅H₉Cl₂NO | 170.04 | Dichloro | n-Propyl | Combines dichlorination with a short alkyl chain. |

| 2-Chloro-N-propylacetamide sigmaaldrich.com | C₅H₁₀ClNO | 135.59 | Monochloro | n-Propyl | Less reactive α-carbon than the dichloro- analog. |

| 2,2-dichloro-N-ethylacetamide ontosight.ai | C₄H₇Cl₂NO | 156.01 | Dichloro | Ethyl | Shorter N-alkyl chain, slightly more polar. |

| 2,2-dichloro-N,N-dipropylacetamide ontosight.ai | C₈H₁₅Cl₂NO | 212.11 | Dichloro | Di-n-propyl | Tertiary amide, lacks N-H for hydrogen bond donation. |

| 2,2-dichloroacetamide nih.gov | C₂H₃Cl₂NO | 127.96 | Dichloro | None (NH₂) | Primary amide, parent of the dichloroacetyl series. |

Delineation of Research Focus Areas for the Chemical Compound

Based on the chemistry of haloacetamides and related structures, research on this compound is concentrated in several key areas:

Agrochemical Development: Chloroacetamide herbicides are a well-established class of agricultural chemicals used for weed control. Compounds with similar structures to this compound have been investigated for their herbicidal properties. ontosight.aiontosight.ai Research in this area would focus on evaluating its efficacy against various weed species and its selectivity towards crops.

Biochemical Probes and Covalent Inhibitors: Dichloroacetamides are recognized as effective electrophiles for reacting with cysteine residues in proteins. acs.org This reactivity can be harnessed to design targeted covalent inhibitors for enzymes implicated in disease. Research would involve studying the reaction kinetics of this compound with thiols and its potential to selectively label specific proteins in a complex biological system.

Organic Synthesis Intermediate: The reactive nature of the dichloroacetyl group makes the compound a potentially useful intermediate for synthesizing more complex molecules. The chlorine atoms can be displaced by various nucleophiles to build different chemical scaffolds.

Environmental Chemistry and Toxicology: As a member of the haloacetamide family, this compound is a potential disinfection byproduct in water treatment. nih.gov Research from an environmental perspective would investigate its formation pathways during disinfection processes, its occurrence in treated water, and its potential toxicological profile.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60388-94-5 |

|---|---|

Molecular Formula |

C5H9Cl2NO |

Molecular Weight |

170.03 g/mol |

IUPAC Name |

2,2-dichloro-N-propylacetamide |

InChI |

InChI=1S/C5H9Cl2NO/c1-2-3-8-5(9)4(6)7/h4H,2-3H2,1H3,(H,8,9) |

InChI Key |

HGGMIQPSSPTGAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(Cl)Cl |

Origin of Product |

United States |

Molecular Structure, Conformational Analysis, and Structure Activity Relationships Sar

Theoretical Conformational Analysis of the 2,2-dichloro-N-propylacetamide Moiety

The conformational landscape of the this compound moiety is primarily defined by the rotational barrier around the amide C–N bond. Due to the partial double bond character of this bond, rotation is hindered, leading to the existence of distinct rotamers. researchgate.net Dynamic NMR spectroscopy has been employed to quantify these rotational energy barriers in analogous dichloroacetamides. nih.gov Studies on similar N,N-dialkylacetamides show that free energies of activation for this rotation are significant, with values around 17.0 kcal/mol for compounds like N,N-di-n-propylacetamide. researchgate.net

Computational methods, such as force field-based coordinate scans and quantum mechanics (QM) energy calculations, can further illuminate the conformational preferences. acs.org For the this compound molecule, these analyses would predict the most stable arrangement of the propyl group relative to the carbonyl oxygen. The steric bulk of the dichloromethyl group and the electronic properties of the amide influence the geometry, favoring a perpendicular arrangement between the pyridine (B92270) and amide planes in more complex, sterically crowded structures to minimize van der Waals interactions. tue.nl The adsorption of dichloroacetamides onto surfaces can also constrain the rotation of substituent groups, influencing which conformer is favored in a given environment. nih.gov

Spectroscopic Characterization for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

The definitive identification of this compound relies on a combination of spectroscopic techniques, each providing unique structural information. While specific data for this exact compound is not widely published, likely due to its status as a rare or research chemical, its structure can be reliably predicted based on data from analogous compounds. sigmaaldrich.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include a strong C=O stretching vibration for the amide carbonyl group (typically ~1650-1700 cm⁻¹), an N-H stretching band (~3300 cm⁻¹), and C-Cl stretching vibrations (~600-800 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR would provide information on the proton environment. Expected signals include a triplet for the terminal methyl (-CH₃) group of the propyl chain, a sextet for the adjacent methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the nitrogen (-N-CH₂-). A singlet corresponding to the dichloromethyl proton (-CHCl₂) and a broad singlet for the amide proton (N-H) would also be present. mdpi.com

¹³C-NMR would distinguish each unique carbon atom, including the carbonyl carbon, the dichloromethyl carbon, and the three distinct carbons of the propyl chain. mdpi.com Dynamic NMR studies can be particularly insightful for acetamides, as they can reveal the kinetics of hindered rotation around the C-N bond. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could verify its elemental composition. jst.go.jp The fragmentation pattern would likely show characteristic losses, such as the cleavage of the propyl group or the dichloromethyl moiety, aiding in structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on typical values for the functional groups present.

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H-NMR | -CH₃ (propyl) | ~0.9 ppm (triplet) |

| -CH₂- (propyl, middle) | ~1.6 ppm (sextet) | |

| -N-CH₂- (propyl) | ~3.2 ppm (triplet) | |

| -CHCl₂ | ~6.0-6.5 ppm (singlet) | |

| N-H (amide) | ~7.5-8.5 ppm (broad singlet) | |

| ¹³C-NMR | -CH₃ (propyl) | ~11 ppm |

| -CH₂- (propyl, middle) | ~22 ppm | |

| -N-CH₂- (propyl) | ~41 ppm | |

| -CHCl₂ | ~67 ppm | |

| C=O (amide) | ~164 ppm | |

| IR | N-H Stretch | ~3300 cm⁻¹ |

| C=O Stretch | ~1650-1700 cm⁻¹ |

Stereochemical Considerations and Chiral Centers in Analogous Dichloro-Containing Acetamides (e.g., Chloramphenicol)

While this compound itself is achiral, the dichloroacetamide functional group is a key component of important chiral molecules, most notably the antibiotic chloramphenicol (B1208). bohrium.comnih.gov Chloramphenicol possesses two chiral centers, giving rise to four possible stereoisomers (RR, SS, RS, and SR). researchgate.net

Research has unequivocally demonstrated that the biological activity of chloramphenicol is highly stereospecific. Only the (1R,2R)-para-nitrophenyl isomer exhibits significant antimicrobial activity. researchgate.net This stereoselectivity is crucial in metabolic processes; for instance, certain bacterial enzymes like chloramphenicol acetyltransferase can metabolize the R,R-(-)-isomer but not the S,S-(+)-isomer. bohrium.comnih.gov This highlights how the specific three-dimensional arrangement of atoms is fundamental to molecular recognition and biological function. The orientation around the stereocenters dictates how the molecule interacts with its biological targets, a principle that underscores the importance of stereochemistry in drug design and environmental risk assessment. bohrium.comnih.gov

Impact of Substituent Patterns on Chemical Reactivity and Potential Biological Interactions

The chemical reactivity and potential biological interactions of dichloroacetamides are significantly influenced by their substituent patterns.

Effect of Chlorine Substitution: The number of chlorine atoms on the acetyl group plays a critical role in determining the compound's reaction pathways. Studies comparing chloroacetamides have shown that mono- and dichloroacetamides primarily undergo transformation via nucleophilic substitution, whereas trichloroacetamides predominantly favor reductive dechlorination. nih.govresearchgate.net This suggests that this compound would be susceptible to reaction with nucleophiles at the dichloromethyl carbon.

Effect of N-Alkyl Substituents: The nature of the substituent on the amide nitrogen (the R group) also modulates reactivity. Research on a series of dichloroacetamide analogs (Cl₂CHC(=O)NRR') revealed that the structure of the R group influences transformation kinetics. nih.govresearchgate.net For example, increasing the size of n-alkyl R-groups can have opposing effects on reduction rates depending on whether the reaction occurs in a homogeneous or heterogeneous system. researchgate.net The electron-donating or withdrawing nature of substituents can also impact the reactivity of the amide group itself through inductive and resonance effects. stpeters.co.inlumenlearning.com These structure-activity relationships are critical for predicting the environmental fate of such compounds and for designing molecules with specific reactivity profiles. nih.govacs.org

Table 2: Influence of Chlorine Substitution on Chloroacetamide Reactivity

| Compound Type | Dominant Reaction Pathway | Reference |

|---|---|---|

| Monochloroacetamides | Nucleophilic Substitution | nih.gov |

| Dichloroacetamides | Nucleophilic Substitution | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine molecular structure, vibrational frequencies, and electronic properties.

Studies on compounds structurally similar to 2,2-dichloro-N-propylacetamide, such as other N-substituted 2,2-dichloroacetamides, have utilized DFT with the B3LYP functional and basis sets like 6-311G(d,p) to obtain optimized molecular geometries and thermodynamic parameters. researchgate.net Such calculations reveal key structural details, including bond lengths, bond angles, and dihedral angles.

The electronic properties derived from these computations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing intramolecular charge transfer and stabilization energies.

Table 1: Representative Data from Quantum Chemical Calculations on Dichloroacetamide Derivatives Note: This table is illustrative, based on typical outputs from DFT calculations on similar compounds.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on basis set and level of theory. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Typically in the range of -7 to -9 eV. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Typically in the range of -1 to -2 eV. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; an index of chemical reactivity. | Typically in the range of 5 to 7 eV. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Varies; often in the range of 2 to 4 Debye. |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. nih.govmdpi.com By simulating the atomic motions of this compound in a given environment (e.g., in a solvent), researchers can explore its accessible conformations and the transitions between them.

An MD simulation for this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules, and solving Newton's equations of motion for every atom in the system. nih.gov The analysis of the resulting trajectory can reveal:

Conformational Sampling: Identification of the most stable and frequently occurring three-dimensional structures (conformations) of the molecule.

Structural Stability: Assessed through metrics like the Root Mean Square Deviation (RMSD) of the atomic positions over time, which indicates how much the molecule's structure deviates from its initial state.

Flexibility: Analyzed using the Root Mean Square Fluctuation (RMSF), which highlights the most mobile regions of the molecule. mdpi.com

Solvent Effects: Understanding how interactions with the solvent (e.g., water) influence the molecule's conformation and stability.

This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.gov

Molecular Docking Studies of Dichloroacetamide Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dichloroacetamide derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ekb.eg

Docking studies on dichloroacetamide and chloroacetamide derivatives have been performed to elucidate their binding modes within the active sites of potential target proteins. ekb.egresearchgate.net These simulations predict how the ligand positions itself within the binding pocket and identify the specific intermolecular interactions that stabilize the complex.

Key interactions typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

The output of a docking simulation includes a "binding score" or "binding energy," which is a calculated estimate of the binding affinity. Lower binding energies generally suggest a more stable and favorable ligand-receptor complex. ekb.eg Protein-ligand interaction fingerprinting can further be used to evaluate the predictive ability of the docking results. sums.ac.ir

A primary application of molecular docking is to identify or validate the biological targets of a compound. For chloroacetamide herbicides, a key target enzyme identified is the Very Long Chain Fatty Acid (VLCFA) synthase. ekb.egresearchgate.netnih.gov VLCFAs are crucial components of plant cuticular waxes and sphingolipids. nih.govplos.org

Computational and experimental studies have shown that chloroacetamides specifically inhibit the first elongation step in VLCFA biosynthesis. researchgate.netnih.gov Docking simulations of chloroacetamide derivatives into the active site of VLCFA synthase have demonstrated minimal binding energy and a high affinity for the active site, supporting this mechanism of action. ekb.eg The inhibition can be irreversible, as the chloroacetamide, once bound, may not be easily displaced by the natural substrate. researchgate.netnih.gov This specific inhibition of VLCFA synthesis disrupts plant development, leading to the herbicidal effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (excluding medical applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For dichloroacetamide derivatives, QSAR models can be developed to predict their herbicidal potency based on calculated molecular descriptors.

The process involves:

Data Collection: Assembling a dataset of dichloroacetamide analogues with experimentally measured biological activity (e.g., herbicidal EC50 values).

Descriptor Calculation: Computing a large number of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms to build a model that correlates a subset of descriptors with the observed activity. sums.ac.ir

Validation: Rigorously validating the model to ensure its statistical significance and predictive power for new, untested compounds. mdpi.com

QSAR studies on chloroacetamide herbicides can identify the key structural features required for potent activity against target weeds, guiding the design of new and more effective herbicides. ekb.eg

Table 2: Key Components of a QSAR Model for Herbicidal Activity

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Herbicidal efficacy (e.g., pEC50) |

| Independent Variables | Calculated molecular properties (descriptors). | Molecular Weight, LogP (lipophilicity), Dipole Moment, HOMO/LUMO energies |

| Statistical Method | The algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) sums.ac.ir |

| Validation Metrics | Statistics used to assess model quality. | R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error) |

Mechanistic Investigations using Computational Approaches

Computational methods are invaluable for exploring the detailed mechanisms of chemical reactions at the molecular level. scielo.brrsc.orgnih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a comprehensive understanding of how reactants are converted into products. scielo.br

For reactions involving the dichloroacetamide scaffold or its precursors, such as 2,2-dichloroacetyl chloride, computational studies can rationalize the formation of different products under various conditions. ugent.be For instance, DFT calculations can be used to compare the activation barriers for competing reaction pathways, thereby predicting the major product. ugent.be Studies have investigated the mechanisms of reactions like cyclocondensations to form β-lactams or the formation of N-(chloromethyl)amides as side products, clarifying the roles of reagents and reaction conditions. ugent.be Similarly, quantum chemical computations have been used to elucidate the formation pathways of related compounds like dichloroacetonitrile, determining rate-limiting steps and the influence of environmental factors like pH. nih.gov These computational insights are critical for optimizing synthetic routes and understanding the chemical transformations of dichloroacetamides.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of modern analytical chemistry, providing powerful tools for the separation of complex mixtures. For a compound like 2,2-dichloro-N-propylacetamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable for its analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of acetamide (B32628) derivatives, reversed-phase HPLC (RP-HPLC) is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A suitable HPLC method for this compound would likely employ a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecyl (C18) chains. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. An isocratic elution, where the mobile phase composition remains constant, can be effective for simple matrices. However, for more complex samples, a gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve optimal separation from interfering substances.

Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the amide functional group in this compound is expected to exhibit absorbance in the lower UV range (around 200-220 nm). A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Below is a hypothetical data table outlining a potential HPLC method for this compound, based on methods for similar compounds:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (UV-Vis) |

| Expected Retention Time | ~5-7 minutes (estimated) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for metabolite profiling, allowing for the identification of the parent compound and its metabolic products in biological samples. mdpi.com

For the analysis of this compound, a sample would first be subjected to an extraction procedure to isolate the analyte from the matrix. This may involve liquid-liquid extraction or solid-phase extraction. Due to the presence of the polar amide group, derivatization may be necessary to increase the volatility and thermal stability of the compound, although its relatively small size might allow for direct analysis.

The extracted and prepared sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a nonpolar or mid-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum serves as a "molecular fingerprint," allowing for the confident identification of the compound by comparison to a spectral library or through interpretation of the fragmentation pattern.

A hypothetical GC-MS data table for this compound is presented below:

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Spectroscopic Techniques for Qualitative and Quantitative Analysis (e.g., UV-Vis, FTIR)

Spectroscopic techniques are instrumental in elucidating the structural features of molecules and can also be used for quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. nih.gov For this compound, the amide chromophore is expected to exhibit a π → π* transition at a wavelength below 220 nm. While not highly specific, UV-Vis spectroscopy can be a simple and rapid method for quantitative analysis if the compound is the only absorbing species in the sample at the chosen wavelength.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectrum of this compound would show characteristic absorption bands for the N-H bond (if present as a secondary amide, though the name suggests a tertiary amide), the C=O (amide I band) stretching, and C-N stretching. The presence of the C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.

The following table summarizes the expected characteristic FTIR absorption bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide I) | Stretching | 1680 - 1630 |

| C-N | Stretching | 1400 - 1200 |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| C-Cl | Stretching | 800 - 600 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. chemspider.com For a newly synthesized batch of this compound, elemental analysis provides a crucial verification of its stoichiometry by comparing the experimentally determined mass percentages of carbon, hydrogen, nitrogen, and chlorine with the theoretical values calculated from its molecular formula (C₅H₉Cl₂NO). A close agreement between the experimental and theoretical values confirms the purity and identity of the compound.

The theoretical elemental composition of this compound is as follows:

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 5 | 60.05 | 35.52% |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 5.38% |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 41.94% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.29% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.46% |

| Total Molecular Weight | 169.05 | 100.00% |

Challenges in Content Determination and Separation from Other Components

The accurate determination and separation of this compound can be met with several challenges, particularly when dealing with complex matrices such as biological fluids, environmental samples, or in the presence of structurally similar impurities. chemspider.com

One of the primary challenges is the matrix effect , where other components in the sample can interfere with the ionization of the target analyte in LC-MS or GC-MS, leading to signal suppression or enhancement and, consequently, inaccurate quantification. To mitigate this, effective sample preparation techniques like solid-phase extraction (SPE) or the use of matrix-matched standards and internal standards are crucial.

Co-elution of isomeric or structurally related compounds can also pose a significant challenge in chromatographic separations. Optimizing the chromatographic conditions, such as the mobile phase composition, gradient profile, and column chemistry, is essential to achieve the necessary resolution. The use of high-resolution mass spectrometry (HRMS) can help to distinguish between co-eluting compounds with the same nominal mass but different elemental compositions.

Furthermore, the low concentration of the analyte in some samples may require highly sensitive analytical methods and pre-concentration steps to bring the concentration within the detection limits of the instrument. Method validation, including the determination of the limit of detection (LOD) and limit of quantification (LOQ), is therefore a critical aspect of developing a reliable analytical procedure.

Finally, the potential for degradation of the analyte during sample collection, storage, and analysis must be considered. Stability studies should be conducted to ensure the integrity of the sample and the accuracy of the analytical results.

Environmental Fate, Ecotoxicity, and Degradation Pathways

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Environments

Photolytic degradation of chloroacetamides is influenced by the presence of ultraviolet (UV) radiation from sunlight. The primary transformation reactions initiated by photolysis include dechlorination, where chlorine atoms are removed from the molecule, as well as hydroxylation and cyclization. These reactions can lead to the formation of various photoproducts, some of which may be more or less toxic than the parent compound.

Hydrolytic degradation is dependent on the pH of the water. Chloroacetamide herbicides can undergo hydrolysis under both acidic and basic conditions, although the rates and products can differ significantly. Base-catalyzed hydrolysis often proceeds through a nucleophilic substitution reaction, resulting in the replacement of a chlorine atom with a hydroxyl group to form hydroxy-substituted derivatives. In some cases, cleavage of the amide bond can also occur. Under acidic conditions, both amide and ether group cleavages have been observed. The structure of the specific chloroacetamide molecule can influence its susceptibility to hydrolysis and the resulting degradation pathway. For some chloroacetamides, hydrolysis at neutral pH can be a very slow process, with half-lives extending for years.

Environmental Persistence and Potential for Bioaccumulation

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. The potential for bioaccumulation refers to the tendency of a substance to be taken up and stored in the tissues of living organisms.

Based on the behavior of other chloroacetamide herbicides, 2,2-dichloro-N-propylacetamide is expected to be mobile in soils and has the potential to be transported into aquatic systems. The persistence of chloroacetamide herbicides in soil and water can vary depending on environmental conditions such as temperature, pH, and microbial activity. While microbial degradation can be a significant route of dissipation, the inherent stability of the chemical structure can lead to a degree of persistence.

Regarding bioaccumulation, studies on the related chloroacetamide herbicide acetochlor (B104951) suggest a low potential for accumulation in organisms. This is often related to the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow), which for many chloroacetamides is in a range that does not favor strong bioaccumulation. However, even compounds with low bioaccumulation potential can have adverse effects on aquatic life if present at sufficient concentrations.

Ecotoxicological Effects on Non-Target Organisms

Due to a lack of specific studies on this compound, this section reviews the ecotoxicological effects of structurally related chloroacetamide herbicides. These findings serve as a proxy to infer the potential environmental impact of this compound on non-target organisms. Chloroacetamide herbicides are known to affect a range of organisms, and their degradation products can sometimes be as or more toxic than the parent compounds dtu.dknih.gov.

Antiproliferative Effects on Vegetal Cells

Chloroacetamide herbicides have demonstrated significant antiproliferative effects on vegetal cells, particularly in aquatic plants which are susceptible to herbicide runoff from agricultural areas.

Studies on the aquatic plant Lemna minor (common duckweed) have shown that exposure to chloroacetamide herbicides can inhibit growth and induce cellular stress. For instance, the chloroacetamide herbicide pethoxamide was observed to be conjugated with glutathione (B108866) in Lemna minor, indicating an active detoxification process. nih.gov Despite this, cellular stress was evident through the accumulation of reactive oxygen species (O2- and H2O2) and the activation of antioxidative enzymes nih.gov. While the plant may survive certain concentrations, the underlying stress responses indicate a clear antiproliferative effect nih.govresearchgate.net.

The toxicity of various herbicides to green algae has been systematically evaluated. Chloroacetamide herbicides such as metazachlor (B166288) and S-metolachlor have been shown to be highly toxic to green algae, with 72-hour EC50 (Effective Concentration to inhibit 50% of the population) values in the low micrograms per liter range mdpi.com. This high toxicity indicates a potent antiproliferative effect on primary producers in aquatic ecosystems.

Table 1: Acute Toxicity of Selected Chloroacetamide Herbicides to Green Algae

| Herbicide | 72-h EC50 (mg/L) | Reference |

|---|---|---|

| Metazachlor | 0.001 | mdpi.com |

| S-metolachlor | 0.003 | mdpi.com |

| Flufenacet | 0.0041 - 0.0071 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

General Toxicity in Aquatic Models (e.g., Crustaceans and Fish Embryos)

The toxicity of chloroacetamide herbicides extends to aquatic fauna, with crustaceans and the early life stages of fish being particularly vulnerable.

Crustaceans:

Studies using the model organism Daphnia magna, a small planktonic crustacean, have revealed the toxicity of chloroacetamide herbicides. While some herbicides show low acute toxicity at concentrations of 10 mg/L, others can be significantly more potent nii.ac.jp. Research on the UV-treatment of chloroacetamide herbicides like alachlor (B1666766) and metolachlor (B1676510) found that the resulting mixture of photoproducts exhibited increased toxicity to Daphnia magna compared to the original herbicides dtu.dk. This highlights the importance of considering the environmental transformation products of these chemicals.

Fish Embryos:

Zebrafish (Danio rerio) embryos are a common model for assessing the developmental toxicity of chemical compounds. Exposure to the chloroacetamide herbicide acetochlor and its metabolites has been shown to induce cytotoxicity and embryo development toxicity proquest.comnih.gov. Key findings from these studies include:

Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress, which can damage cells.

Induction of apoptosis (programmed cell death): Excessive apoptosis during development can lead to malformations.

Decreased hatching and survival rates: Exposure to these compounds resulted in a lower number of embryos successfully hatching and surviving.

Developmental malformations: At environmentally relevant concentrations, acetochlor was found to significantly increase the rate of malformations in zebrafish embryos nih.gov.

Endocrine disruption: Acetochlor has been identified as an endocrine-disrupting chemical with the potential to interfere with the thyroid hormone system in aquatic organisms nih.gov.

These effects underscore the potential for chloroacetamide herbicides to adversely impact the early life stages of fish, which can have cascading effects on fish populations.

Mitigation Strategies for Environmental Release

Mitigating the environmental release and impact of chloroacetamide herbicides is crucial for protecting non-target organisms and ecosystems. Several strategies are being explored and implemented.

Bioremediation:

One of the most promising approaches is bioremediation, which utilizes microorganisms to degrade harmful chemicals. Several bacterial strains have been identified that can degrade chloroacetamide herbicides acs.org. For example, Paracoccus sp. FLY-8 has been shown to be capable of degrading a range of chloroacetamide herbicides, including butachlor, alachlor, and acetochlor, using them as a carbon source for growth acs.org. The degradation pathway often involves steps like dealkylation and dechlorination, ultimately breaking the herbicide down into less harmful substances acs.org. Bioremediation can be applied in situ to decontaminate soil and water, offering an environmentally friendly and cost-effective solution . Continuous packed-bed biofilm reactors have also been shown to be effective in treating wastewater containing these herbicides frontiersin.org.

Phytoremediation:

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. Plants can absorb herbicides from the soil and water, and through their metabolic processes, can break them down into less toxic compounds. The plant microbiome also plays a crucial role in this process nih.gov. This "green" technology is considered cost-effective and aesthetically pleasing nih.gov. For instance, duckweed (Lemna minor) has been investigated for its potential in phytoremediation, as it can absorb and conjugate chloroacetamide herbicides nih.govresearchgate.net. Phytoremediation can be used as a standalone technology or as part of a larger treatment train to "polish" residual contamination clu-in.org.

Chemical Decontamination:

Chemical methods can also be employed to detoxify chloroacetamide herbicides. A notable example is the use of thiosulfate (B1220275) salts. Research has shown that adding ammonium (B1175870) or sodium thiosulfate to sand columns contaminated with these herbicides can reduce their leaching by up to 99% usda.gov. This method works by dechlorinating the herbicide molecule, thereby detoxifying it. This approach holds promise for various applications, including the treatment of wastewater, cleaning up spills, and remediating contaminated aquifers usda.gov.

Advanced Oxidation Processes:

Advanced oxidation processes, such as heterogeneous photocatalysis using titanium dioxide (TiO2) and UV light, have been investigated for the degradation of chloroacetamide herbicides in water mdpi.com. This technology can achieve high removal efficiencies for herbicides like alachlor, acetochlor, and metolachlor mdpi.com. However, it is important to note that the degradation products can sometimes be more toxic than the parent compound, necessitating toxicity assessments of the treated water mdpi.com.

Non Medical Applications and Industrial Relevance

Herbicidal Activity of Chloroacetamide Derivatives

Chloroacetamides are a major class of herbicides used globally to control a variety of weeds in numerous important crops. researchgate.net They are typically applied to the soil before weeds emerge (pre-emergence) and are effective against many annual grasses and some broadleaf weeds. researchgate.netucanr.edu

Efficacy against Various Weed Species (e.g., broadleaf and grass weeds)

The chloroacetamide class of herbicides demonstrates a broad spectrum of activity, effectively managing many annual grass weeds and certain small-seeded broadleaf species. researchgate.net Their efficacy has been documented in major crops such as corn, soybeans, cotton, and rice. researchgate.net

Research has shown that chloroacetamide herbicides like acetochlor (B104951) and alachlor (B1666766) are effective in controlling various weed populations. awsjournal.org Some of the most significant weeds managed by this class of herbicides include Digitaria sanguinalis (large crabgrass), Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), and Sorghum halepense (johnsongrass). researchgate.net Studies have also evaluated their effectiveness against broadleaf species like Anagallis arvensis and grass weeds such as Lolium temulentum. ekb.egekb.eg

Table 1: Examples of Weeds Controlled by Chloroacetamide Herbicides

| Weed Type | Species Name | Common Name |

| Grass Weeds | Digitaria sanguinalis | Large Crabgrass |

| Echinochloa crus-galli | Barnyardgrass | |

| Setaria faberi | Giant Foxtail | |

| Sorghum halepense | Johnsongrass | |

| Lolium temulentum | Darnel Ryegrass | |

| Broadleaf Weeds | Amaranthus retroflexus | Redroot Pigweed |

| Anagallis arvensis | Scarlet Pimpernel | |

| Matricaria species | Mayweed |

Mechanistic Insights into Herbicidal Action (e.g., inhibition of chlorophyll (B73375) content)

The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net VLCFAs are crucial components for plant growth, serving as precursors for lipids, proteins, and lignin. researchgate.net Chloroacetamides disrupt cell division and growth by inhibiting the VLCFA-synthase enzyme, which is responsible for the first step in the fatty acid elongation process. researchgate.netnih.gov This inhibition prevents the formation of VLCFAs with 20 or more carbons. znaturforsch.comresearchgate.net The herbicide binds irreversibly to the synthase enzyme, competing with the substrate and halting the elongation process. nih.gov This disruption of lipid synthesis ultimately leads to the death of the susceptible weed seedling, often before it emerges from the soil. ucanr.edu

Structure-Activity Relationships Governing Herbicidal Potency

Research indicates that lipophilicity (the ability to dissolve in fats or lipids), which is influenced by the total number of carbon atoms and the nature of hydrocarbon substituents, plays a major role in the biological profile of these compounds. nih.gov The stereochemistry, or the three-dimensional arrangement of atoms, is also critical; for chiral chloroacetamides like metolachlor (B1676510), only the S-enantiomers (S-isomers) are herbicidally active. nih.govresearchgate.net The alkylating reactivity of the molecule, which allows it to bind to target enzymes, is another decisive factor in its mode of action. researchgate.net By modifying these structural elements, chemists can design new derivatives with improved efficacy or different selectivity profiles. nih.gov

Role as Intermediates in the Synthesis of Other Chemical Compounds

Beyond their use in agriculture, chloroacetamide derivatives, including compounds like 2,2-dichloro-N-propylacetamide, serve as versatile intermediates in organic synthesis. ontosight.aiontosight.ai The presence of a reactive chlorine atom on the carbon adjacent to the carbonyl group makes them valuable building blocks for creating more complex molecules.

This reactivity allows for nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This capability is exploited in the synthesis of a wide range of compounds, including pharmaceuticals and other specialty chemicals. ontosight.ai For example, N-aryl 2-chloroacetamides are used to synthesize various heterocyclic systems and have been reacted with nucleophiles like sodium hydrogen selenide (B1212193) to create new organochalcogen compounds. ekb.eg The adaptability of the acetamide (B32628) group makes it a key component in the development of new molecules with potential biological activities in fields like medicinal chemistry. nih.govgalaxypub.coresearchgate.net

Potential in Materials Science or Polymer Chemistry

The acetamide functional group is an important component in the field of polymer chemistry. Acetamides can be used as monomers in the synthesis of polymers like polyamides, which are known for their high performance and excellent thermal and mechanical properties. ontosight.ai

In industrial settings, simple amides are used as plasticizers, which are additives that increase the flexibility and durability of materials, and as industrial solvents. ontosight.ai While specific applications of this compound in materials science are not widely documented, the general properties of acetamide-containing polymers suggest potential. These polymers can exhibit hydrophilicity and the ability to form hydrogen bonds, which are valuable properties for creating new materials with specific characteristics for use in materials science or biomedical applications. ontosight.ai

Future Research Directions and Emerging Areas

Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of dichloroacetamides often involves the acylation of an amine with a derivative of dichloroacetic acid, such as dichloroacetyl chloride or methyl dichloroacetate. researchgate.net While effective, these methods can present challenges related to yield, purity, and the use of hazardous reagents. Future research will likely focus on developing more advanced, efficient, and selective synthetic routes.

Key areas for exploration include:

Catalytic Approaches: The development of novel catalysts could enable the synthesis of 2,2-dichloro-N-propylacetamide under milder conditions, reducing energy consumption and the formation of byproducts. This includes exploring transition-metal catalysts or organocatalysts to improve reaction rates and selectivity.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to higher throughput and more consistent product quality.

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate green chemistry principles. This involves the use of less hazardous solvents, renewable starting materials, and processes that minimize waste generation. For instance, research could focus on enzymatic catalysis or the use of supercritical fluids as reaction media.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | Higher yields, milder reaction conditions, improved selectivity, reduced byproducts. | Development of new transition-metal or organocatalysts. |

| Flow Chemistry | Enhanced safety, improved process control, higher throughput, easier scalability. | Design of continuous flow reactors for amidation reactions. |

| Green Chemistry | Reduced environmental impact, use of safer reagents, waste minimization. | Application of biocatalysis, alternative solvents, and atom-economical reactions. |

Integration of Omics Technologies for Elucidating Biological Interactions (non-medical context)

Understanding the interaction of this compound with biological systems at a molecular level is crucial for assessing its environmental impact and potential applications. Omics technologies, which provide a comprehensive view of the molecules that comprise an organism, offer powerful tools for this purpose. nih.govnih.gov In a non-medical context, these technologies can be used to study the compound's effects on environmental organisms like plants, fungi, or bacteria.

Genomics and Transcriptomics: These technologies can identify changes in gene expression in an organism upon exposure to this compound. This can reveal the specific biological pathways that are affected, providing insights into its mode of action and potential stress responses in non-target species. nih.gov

Proteomics: Proteomics analyzes the entire set of proteins in a cell or organism. premierscience.com This approach can uncover changes in protein levels and post-translational modifications, offering a direct view of the functional response of an organism to the compound. researchgate.net

Metabolomics: By profiling the small-molecule metabolites within a biological system, metabolomics can provide a snapshot of the organism's metabolic state. sciopen.com This can help identify the biochemical pathways disrupted by this compound and discover potential biomarkers of exposure. nih.gov

The integration of these multi-omics datasets can build a comprehensive picture of the compound's biological interactions, moving beyond simplistic endpoints to a systems-level understanding. mdpi.com

Development of Sustainable Degradation and Remediation Approaches

As with many synthetic chemical compounds, the environmental fate of this compound is a key consideration. Future research should focus on developing sustainable and effective methods for its degradation and for the remediation of contaminated environments.

Potential sustainable approaches include:

Bioremediation: This involves using microorganisms (bacteria or fungi) to break down the compound into less harmful substances. Research would focus on identifying and isolating microbes with the enzymatic machinery capable of degrading dichloroacetamides and optimizing conditions for their growth and activity.

Phytoremediation: This approach uses plants to remove, degrade, or stabilize contaminants. Studies could investigate plant species capable of absorbing this compound and metabolizing it into non-toxic compounds.

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis using titanium dioxide (TiO₂) or ozonation, generate highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic pollutants. Research would aim to optimize these processes for the efficient mineralization of this compound.

| Remediation Method | Mechanism | Key Research Objectives |

| Bioremediation | Microbial enzymes break down the compound. | Isolate and characterize effective microbial strains; optimize environmental conditions. |

| Phytoremediation | Plants absorb and metabolize the compound. | Identify suitable plant species; study metabolic pathways in plants. |

| Advanced Oxidation | Generation of highly reactive radicals for chemical degradation. | Enhance catalyst efficiency; investigate degradation pathways and byproducts. |

Predictive Modeling for Environmental Behavior and Non-Target Effects

Computational modeling provides a powerful, cost-effective, and ethically sound way to predict the environmental behavior of chemicals and their potential effects. Developing predictive models for this compound is a critical area for future research.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. mdpi.comnih.gov By developing QSAR models for the dichloroacetamide class, it would be possible to predict properties like soil sorption, biodegradability, and potential toxicity to various non-target organisms (e.g., algae, invertebrates) based on molecular descriptors.

Environmental Fate and Transport Models: These models simulate how a chemical moves and transforms in the environment. For this compound, models could predict its partitioning between water, soil, and air, as well as its persistence and potential for long-range transport. The SPARC model is an example of a system that calculates physical and chemical parameters from molecular structure to predict environmental behavior. epa.gov

Decision-Tree and Machine Learning Models: Advanced algorithms, including decision-tree models and other machine learning approaches, can analyze complex datasets to predict environmental outcomes. nih.govmdpi.comresearchgate.net These models could integrate chemical property data with environmental variables to provide more accurate predictions of the compound's behavior under different ecological scenarios.

Design of Next-Generation Dichloroacetamide Analogs for Specific Non-Medical Applications

Building on a deeper understanding of its structure-activity relationships, future research can focus on the rational design and synthesis of novel dichloroacetamide analogs for specific, targeted non-medical applications. This involves systematically modifying the chemical structure to enhance desired properties while minimizing undesirable ones. The design of novel derivatives of other compounds for specific activities provides a template for this approach. nih.govmdpi.com

Potential areas for the design of new analogs include:

Agrochemicals: The dichloroacetamide structure is found in some herbicide safeners. By modifying the N-propyl group or other parts of the molecule, it may be possible to design new compounds with improved efficacy or a more favorable environmental profile for specific crop-weed systems.

Material Science: Acetamide-based structures can be used as precursors for polymers or as additives to modify material properties. Research could explore the synthesis of this compound derivatives as monomers for specialty polymers or as agents to impart specific characteristics like flame retardancy or plasticization.

Synthetic Intermediates: The compound itself can serve as a building block in organic synthesis. ontosight.ai Designing analogs with additional functional groups could create versatile new intermediates for the synthesis of more complex molecules for various industrial applications.

The design process would leverage computational chemistry to model and predict the properties of virtual compounds before their synthesis, accelerating the discovery of new molecules with tailored functionalities. nih.govmdpi.com

Q & A

Q. What computational methods predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.